1,5-Dichloro-2-iodo-4-methylbenzene
Description
1,5-Dichloro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms and one by an iodine atom
Properties
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-methylbenzene typically involves halogenation reactions. One common method is the iodination of 2,4-dichlorotoluene. This can be achieved by reacting 2,4-dichlorotoluene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature control, and reaction time are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted toluenes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2,4-dichloro-5-aminotoluene or 2,4-dichloro-5-thiolotoluene.
Oxidation: Formation of 2,4-dichloro-5-iodobenzoic acid or 2,4-dichloro-5-iodobenzaldehyde.
Reduction: Formation of 2,4-dichlorotoluene or 2-chlorotoluene.
Scientific Research Applications
1,5-Dichloro-2-iodo-4-methylbenzene has several applications in scientific research:
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Potential use in the development of new drugs due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the iodine atom can participate in halogen bonding, affecting the compound’s interaction with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-bromotoluene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2,4-Dichloro-5-fluorotoluene: Contains a fluorine atom, which significantly alters its chemical properties and biological activity.
Uniqueness
1,5-Dichloro-2-iodo-4-methylbenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity patterns and potential for diverse applications in synthesis and research.
Biological Activity
1,5-Dichloro-2-iodo-4-methylbenzene, also known as a halogenated aromatic compound, is recognized for its potential biological activities. This compound is structurally related to other halogenated compounds and has been the subject of various studies aimed at understanding its biochemical interactions and pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C7H5Cl2I
- Molecular Weight : 286.92 g/mol
- Chemical Structure : The compound features two chlorine atoms and one iodine atom attached to a methyl-substituted benzene ring. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interactions : Similar compounds have shown interactions with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. The inhibition or alteration of these enzymes can lead to significant biochemical consequences, including oxidative stress and cellular damage.
- Cell Signaling Pathways : The compound may influence cell signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). This interaction can modulate various physiological responses, including stress response mechanisms and gene expression changes.
Biological Activity
Research has indicated several aspects of the biological activity of this compound:
- Cytotoxicity : Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cell lines. For instance, related compounds have demonstrated significant toxicity towards B16 melanoma cells in vitro, suggesting potential anti-tumor properties .
- Genotoxicity : The compound's halogenated nature raises concerns regarding its genotoxic potential. Compounds with similar structures have been implicated in DNA damage and mutagenesis, warranting further investigation into the genotoxic effects of this compound .
Case Studies
Several case studies have explored the biological implications of halogenated aromatic compounds:
- In Vitro Studies : Research on related dichlorinated compounds has shown that they can induce apoptosis in cancer cell lines through the activation of stress-related pathways . These findings suggest that this compound may possess similar properties.
- Animal Models : In vivo studies using animal models have indicated that exposure to halogenated compounds can lead to systemic effects, including reproductive toxicity and developmental abnormalities. Such studies highlight the need for careful assessment of the risks associated with exposure to this compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption and Distribution : Due to its lipophilic nature, the compound is likely to be well absorbed in biological systems. However, its distribution may be influenced by metabolic processes involving cytochrome P450 enzymes.
- Metabolism : The metabolism of halogenated compounds often involves dehalogenation pathways leading to less toxic metabolites. The specific metabolic pathways for this compound require further elucidation through detailed studies .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
